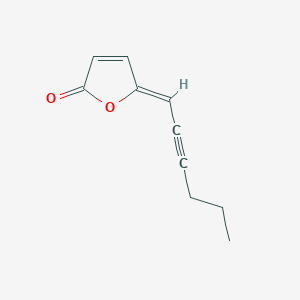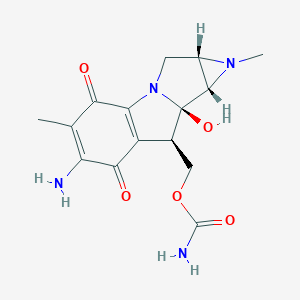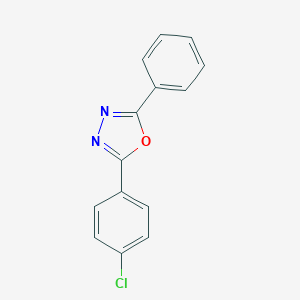
2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole” is a chemical compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms .
Synthesis Analysis
The synthesis of “2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole” and similar compounds often involves reactions monitored by Thin Layer Chromatography (TLC) on percolated silica gel plates . The synthesis and photoluminescence behavior of six novel europium complexes with a novel β-hydroxyketone ligand, 2-(4-chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethan-1-one (CHME) have been reported .Molecular Structure Analysis
The molecular structure of “2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole” and similar compounds has been characterized by various spectroscopic techniques such as FT-IR, 1H-NMR, 13C-NMR, and 1H-1H NOESY spectroscopy . The structure exhibits C–H…N intermolecular interactions and is stabilized by π–π interactions between the oxadiazole and phenyl rings .Chemical Reactions Analysis
The chemical reactions involving “2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole” and similar compounds are often complex and involve multiple steps. For example, the reaction of diethanolamine with m-chloroaniline is one of the most common synthetic routes for 1-(3-chlorophenyl)piperazine (mCPP), a compound similar to "2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole" .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole” and similar compounds are often determined by spectroscopic techniques and single-crystal X-ray diffraction . For example, 2-CP, a compound similar to “2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole”, is a liquid at room temperature, while all other chlorophenols discussed are solids at room temperature .Safety And Hazards
Future Directions
The future directions for the research and development of “2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole” and similar compounds could involve further exploration of their potential applications in various fields, such as medicinal chemistry, due to their ability to interact with various biomolecules in multiple ways . Further studies could also focus on improving the synthesis methods and understanding the exact mechanisms of action of these compounds.
properties
CAS RN |
1874-43-7 |
|---|---|
Product Name |
2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole |
Molecular Formula |
C14H9ClN2O |
Molecular Weight |
256.68 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C14H9ClN2O/c15-12-8-6-11(7-9-12)14-17-16-13(18-14)10-4-2-1-3-5-10/h1-9H |
InChI Key |
YEKWIFYLTVBJDD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)Cl |
Pictograms |
Acute Toxic; Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




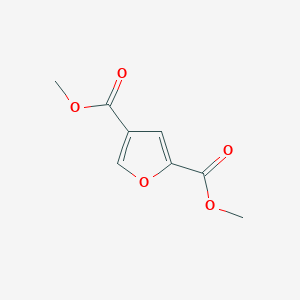
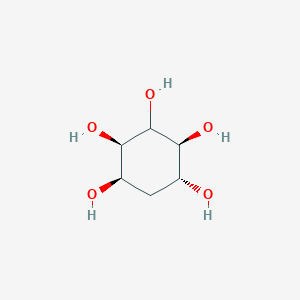
![3-([1,1'-Biphenyl]-4-yloxy)propane-1,2-diol](/img/structure/B157382.png)

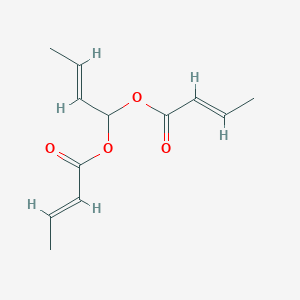
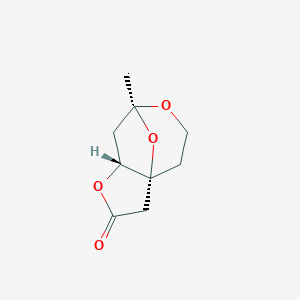
![2-Chloro-5-ethyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B157387.png)
![(2S,3R,4S,5S,6R)-2-[[(2R,3R,4S,5R)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4,5-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B157389.png)
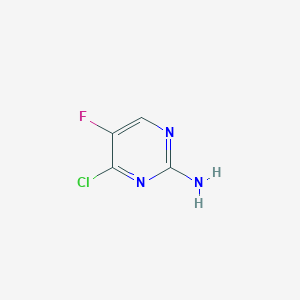
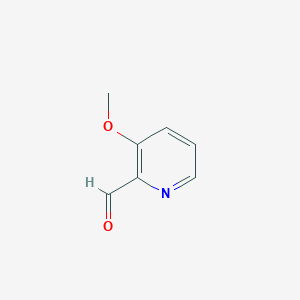
![(3S,6S,9S,12R)-3,6-dibenzyl-9-[2-[(2S)-oxiran-2-yl]-2-oxoethyl]-1,4,7-triazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B157398.png)
